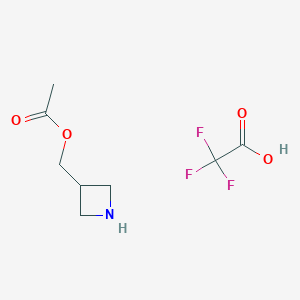

Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidin-3-ylmethyl acetate derivatives involves multiple steps, starting from serine and threonine to produce 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones. These compounds are then alkylated with 2-(trimethylsilyl)ethyl bromoacetate in the presence of potassium carbonate in THF/H2O to obtain the desired azetidin-3-ylmethyl acetates. Secondary alkylation with alpha-bromo esters and subsequent chemical modifications yield compounds suitable for antimicrobial evaluation, showing significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985).

Molecular Structure Analysis

The molecular structure of azetidin-3-ylmethyl acetate derivatives has been extensively studied to understand their reactivity and biological activity. The crystal structure of a related compound, (3S,4R,1'R,1''R)-3-acetoxy-4-[2''-acetoxyacetoxy-1'',-benzyloxy-ethyl]-1-(1'-phenylethyl)-azetidin-2-one, provides insights into the stereochemistry and molecular conformation, which are crucial for their synthesis and biological interactions (S. Henkel, Β. Krämer, & V. Jäger, 1997).

Chemical Reactions and Properties

Azetidin-3-ylmethyl acetates undergo various chemical reactions, including the Reformatsky reaction, which yields 3,3-difluoro-2-azetidinone derivatives, and further chemical transformations to produce 2,2-difluoro analogs of 2,3-dideoxy-3-amino sugars. These reactions are pivotal for the synthesis of biologically relevant compounds, demonstrating the versatility and reactivity of azetidin-3-ylmethyl acetate derivatives (T. Taguchi et al., 1988).

Aplicaciones Científicas De Investigación

Antibiotic Synthesis

- A study by Woulfe and Miller (1985) describes the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Organic Synthesis Techniques

- Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid, leading to the synthesis of medicinally important N-aryl β-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

Radiopharmaceuticals

- Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, using a method that includes the use of trifluoroacetic acid (Karimi & Långström, 2002).

Amino Acid Derivatives

- Gudelis et al. (2023) described the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings through a simple and efficient synthetic route (Gudelis et al., 2023).

Cholesterol Inhibition

- Salman and Magtoof (2019) focused on the synthesis and characterization of 3-(4-chlorophenyl) bicyclic azetidin-2-one 3a as a potential blood cholesterol inhibitor (Salman & Magtoof, 2019).

Antibacterial Agents

- Ayyash and Habeeb (2019) synthesized novel 2-azetidinons with notable antibacterial and antifungal activities (Ayyash & Habeeb, 2019).

Modular Synthesis Techniques

- Fawcett, Murtaza, Gregson, and Aggarwal (2019) presented a new method for the modular construction of azetidines, highlighting their importance in medicinal chemistry (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).

Mecanismo De Acción

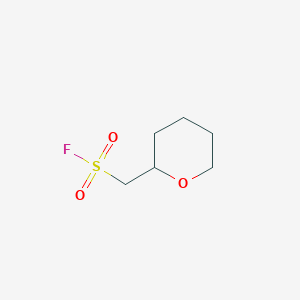

Mode of Action

Thus, sulfonyl fluorides can be uniquely enlisted in chemical probes, covalent inhibitors, or various stages of translational workflow .

Biochemical Pathways

Given the compound’s potential to modify protein residues, it is likely that it may influence a variety of biochemical pathways depending on the specific proteins it interacts with .

Action Environment

The action, efficacy, and stability of EN300-27144367 can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

Propiedades

IUPAC Name |

azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-5(8)9-4-6-2-7-3-6;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMOBYFAISZKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CNC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497647.png)

![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)